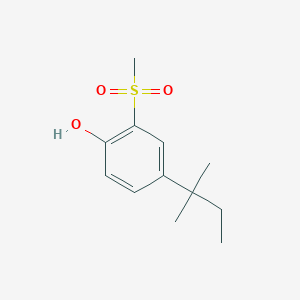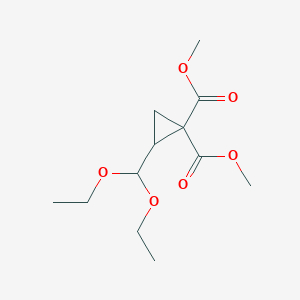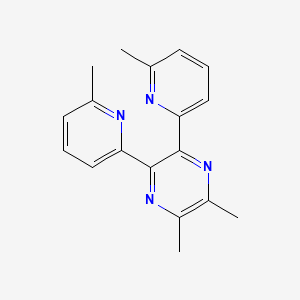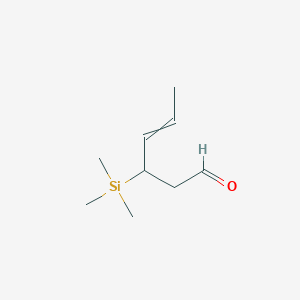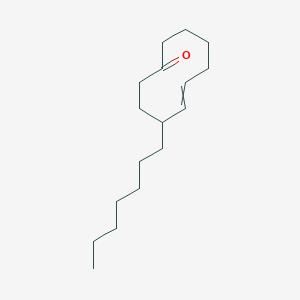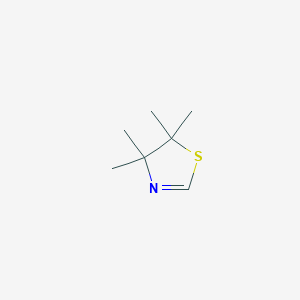![molecular formula C12H21O7P B14403289 Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane CAS No. 88218-98-8](/img/structure/B14403289.png)
Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of oxirane (epoxide) groups and a phosphine oxide core. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane typically involves the reaction of phosphine with epoxide-containing reagents. One common method involves the reaction of tris(hydroxymethyl)phosphine with epichlorohydrin under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine oxide core, leading to the formation of higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane has several scientific research applications:
Mécanisme D'action
The mechanism of action of tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane involves its ability to form stable complexes with various substrates. The oxirane groups can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including catalysis and bioconjugation .
The phosphine oxide core can also participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions. This redox activity is important in catalytic processes and other chemical transformations.
Comparaison Avec Des Composés Similaires
Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane can be compared with other similar compounds, such as:
Tris(hydroxymethyl)phosphine: This compound lacks the oxirane groups and is primarily used as a reducing agent.
Tris(2-carboxyethyl)phosphine: This compound contains carboxyethyl groups instead of oxirane groups and is commonly used as a reducing agent in biological studies.
Tris(hydroxypropyl)phosphine: Similar to tris(hydroxymethyl)phosphine but with hydroxypropyl groups, it is used in various chemical reactions and as a reducing agent.
The uniqueness of this compound lies in its combination of oxirane groups and a phosphine oxide core, which provides a versatile reactivity profile for various applications.
Propriétés
Numéro CAS |
88218-98-8 |
|---|---|
Formule moléculaire |
C12H21O7P |
Poids moléculaire |
308.26 g/mol |
Nom IUPAC |
2-[bis(oxiran-2-ylmethoxymethyl)phosphorylmethoxymethyl]oxirane |
InChI |
InChI=1S/C12H21O7P/c13-20(7-14-1-10-4-17-10,8-15-2-11-5-18-11)9-16-3-12-6-19-12/h10-12H,1-9H2 |
Clé InChI |
DVHGKHGKDHZEQR-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COCP(=O)(COCC2CO2)COCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



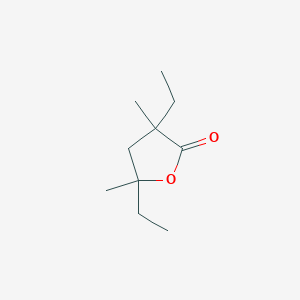
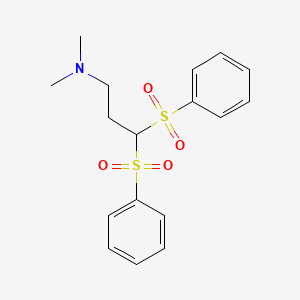
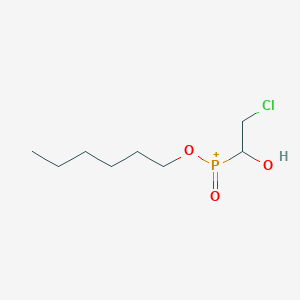

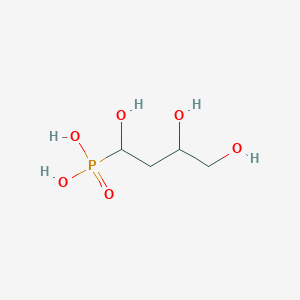
![4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B14403239.png)
